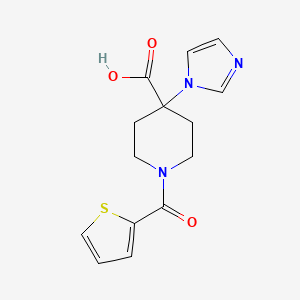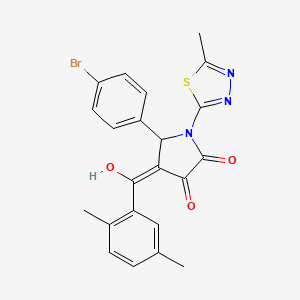![molecular formula C15H22N2O4S B5291629 N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5291629.png)
N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide, also known as NM-3, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as sulfonamides, which have been used as antibacterial agents for many years. However, NM-3 has been found to have a different mechanism of action and is being investigated for its potential use in treating a variety of diseases.
作用機序
The exact mechanism of action of N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of a protein known as heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of numerous proteins within cells, including those involved in cancer cell growth and inflammation. By inhibiting Hsp90, N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide may be able to disrupt these processes and prevent the growth and spread of cancer cells or reduce inflammation.
Biochemical and Physiological Effects:
N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In addition, it has been shown to modulate the activity of immune cells and promote the production of regulatory T cells, which are important for maintaining immune homeostasis.
実験室実験の利点と制限
One advantage of N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide is that it has been extensively studied in vitro and in animal models, which has provided a wealth of information about its potential therapeutic applications. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet fully known.
将来の方向性
There are many potential future directions for research on N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Another area of interest is its potential use in treating autoimmune disorders such as rheumatoid arthritis or lupus. Additionally, further studies are needed to determine the optimal dosage and administration schedule for N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide in order to maximize its therapeutic benefits.
合成法
The synthesis of N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide involves the reaction of 2-methyl-1-(4-morpholinylcarbonyl)propylamine with benzenesulfonyl chloride. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified by recrystallization or column chromatography.
科学的研究の応用
N-[2-methyl-1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been investigated for its ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. In addition, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and multiple sclerosis.
特性
IUPAC Name |
N-(3-methyl-1-morpholin-4-yl-1-oxobutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12(2)14(15(18)17-8-10-21-11-9-17)16-22(19,20)13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWNCJQMICFKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCOCC1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(cyclopentylamino)carbonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5291546.png)

![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291555.png)
![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5291556.png)

![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide](/img/structure/B5291568.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5291569.png)
![N-(5-chloro-2-pyridinyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B5291572.png)
![4-(hydroxymethyl)-1-({2-[(2-methoxyethyl)amino]-1-methyl-1H-benzimidazol-5-yl}carbonyl)piperidin-4-ol](/img/structure/B5291575.png)

![3-{4-[(2,4-diethoxyphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B5291617.png)
![4-cyclopentyl-N-[3-(tetrahydrofuran-3-yl)propyl]pyrimidin-2-amine](/img/structure/B5291625.png)
![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B5291634.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5291639.png)